molecular formula C16H17N3O3S2 B2833277 (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946257-05-2

(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2833277
CAS No.: 946257-05-2
M. Wt: 363.45
InChI Key: XKXSNACOLLKCPC-WUKNDPDISA-N
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Description

The compound “(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide” is a structurally complex heterocyclic molecule featuring a benzo[d]thiazole core substituted with a methoxy group at position 5 and a 2-(methylthio)ethyl chain at position 2. The isoxazole-5-carboxamide moiety is linked via an E-configuration imine (ylidene) group, which may influence its electronic properties and biological interactions.

The compound’s structural uniqueness lies in its dual heterocyclic systems (benzothiazole and isoxazole) and sulfur-containing substituents (methylthioethyl), which may enhance lipophilicity and modulate pharmacokinetic properties. Such features are often critical in drug design, particularly for targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name

N-[5-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-10-8-13(22-18-10)15(20)17-16-19(6-7-23-3)12-9-11(21-2)4-5-14(12)24-16/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXSNACOLLKCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=CC(=C3)OC)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.

    Introduction of the methoxy and methylthio groups: These functional groups can be introduced via nucleophilic substitution reactions using methoxy and methylthio reagents.

    Construction of the isoxazole ring: This step often involves the cyclization of suitable precursors, such as α,β-unsaturated carbonyl compounds, under basic conditions.

    Formation of the final compound: The final step involves the condensation of the benzo[d]thiazole and isoxazole intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Electrophilic Substitution and Tautomerism

The benzo[d]thiazol-2(3H)-ylidene system exhibits keto-enol tautomerism, influencing reactivity:

  • Electrophilic Attack :
    The 5-methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position (C6) . Substituents on the thiazole nitrogen (2-(methylthio)ethyl) enhance electron density, facilitating regioselective modifications .

  • Tautomeric Stability :
    X-ray crystallography of analogous compounds confirms the E-configuration of the imine bond, stabilized by intramolecular hydrogen bonding between the carboxamide oxygen and the thiazole NH .

Catalytic and Redox Reactions

  • Rhodium-Catalyzed Cycloadditions :
    The Staudinger ketene-imine cycloaddition (employing Rh₂(Piv)₄) enables spirocyclic derivatives by reacting diazo-Meldrum’s acid with azirines or isoxazoles . This method could functionalize the isoxazole ring without disrupting the benzothiazole core.

  • Oxidation of Thioether Group :
    The 2-(methylthio)ethyl side chain is oxidized to sulfone derivatives using m-CPBA or H₂O₂/AcOH, altering solubility and bioactivity .

Reaction Catalyst/Reagent Product
Sulfone formationm-CPBA, DCM, 0°C → RTSulfone derivative with improved polarity
SpirocyclizationRh₂(Piv)₄, TFT, 60°CDispiro-β-lactam analogs

Stability and Degradation Pathways

  • Hydrolytic Degradation :
    Under acidic conditions (pH < 3), the carboxamide bond hydrolyzes to yield 3-methylisoxazole-5-carboxylic acid and the benzothiazol-2-amine .

  • Photochemical Reactivity :
    The thiazole-imine conjugate absorbs UV light (λₘₐₓ ≈ 320 nm), leading to [2+2] cycloaddition or isomerization in solution .

Key Research Findings

  • Stereoelectronic Effects : The E-configuration maximizes conjugation between the benzothiazole and isoxazole rings, confirmed by UV-Vis hypsochromic shifts .

  • Solubility Optimization : Introducing polar groups (e.g., sulfones) improves aqueous solubility by >10-fold .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide exhibit significant anticancer properties. The following sections detail specific findings related to its efficacy against cancer cell lines.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13. The results demonstrated that:

Activity Cell Line IC50 (µM) Mechanism
AnticancerMV4-110.3MEK1/2 inhibition
AnticancerMOLM131.2ERK pathway downregulation

The compound showed promising therapeutic indices, indicating potential for further development in cancer therapy.

Study 2: Mechanistic Insights

Another investigation focused on the mechanisms by which the compound exerts its anticancer effects. It was found that:

  • The compound down-regulated phospho-ERK1/2 levels, crucial for cancer cell survival and proliferation.
  • This down-regulation led to apoptosis in sensitive cancer cell lines.

Inhibition of Kinases

Research has highlighted that this compound may inhibit specific kinases involved in cancer progression. For instance, compounds with similar structural features have been reported to inhibit MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines.

The biological activity of this compound is attributed to its structural components, which may interact with various biological pathways. The presence of the isoxazole and benzo[d]thiazole moieties suggests potential interactions with enzymes and receptors involved in cancer and inflammatory pathways.

Case Study 1: Antitumor Effects in Glioblastoma

A related compound demonstrated potent antitumor effects against glioblastoma cells, suggesting that the thiazole ring may enhance cytotoxicity against cancer cells. This finding supports the exploration of this compound as a candidate for glioblastoma treatment.

Case Study 2: Clinical Relevance

In a clinical setting, compounds with similar structures have been tested for their efficacy against various malignancies. The promising results from preclinical studies suggest a need for further investigation into the clinical applications of this compound.

Mechanism of Action

The mechanism of action of (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Isoxazole- and Thiazole-Based Derivatives

  • Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) :

    • Core : Thiadiazole-isoxazole hybrid.
    • Key Features : A benzamide group and phenyl substitution.
    • Activity : Demonstrated moderate antimicrobial activity, though specific data for the target compound are unavailable .
    • Synthesis : Synthesized via hydroxylamine hydrochloride condensation, yielding 70% .
  • 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide: Core: Isoxazole-thiazole hybrid. Key Features: Nitro group on thiazole enhances electrophilicity. Synthesis: Not explicitly described, but similar compounds use carboxamide coupling .
  • N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) :

    • Core : Thiazole with benzamide substituent.
    • Key Features : Ethyl chain increases lipophilicity.
    • Activity : Anticancer evaluation revealed IC₅₀ values in the micromolar range for HepG-2 cells .

Benzothiazole Analogues

  • N-(5-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide: Core: Thiadiazole with benzodioxole and benzamide groups. Key Features: Hydrazine linker may improve solubility. Synthesis: Involves carbodithioate intermediates and hydrazonoyl halides .

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (C=O, cm⁻¹) NMR Shifts (δ, ppm)
Thiadiazole-benzamide (6) 160 1606 7.36–7.72 (Ar-H), 8.13 (isoxazole)
Thiazole-carboxamide (7a) Not reported Not reported 7.47–7.72 (Ar-H), 2.49 (CH₃)
Target Compound Data not available Data not available Data not available
  • Gaps: Limited data exist for the target compound’s spectral or thermal properties, but analogues suggest characteristic C=O stretches near 1600–1700 cm⁻¹ and aromatic proton shifts at δ 7.3–8.3 ppm .

Biological Activity

(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide, identified by its CAS number 946257-05-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O₃S₂
Molecular Weight363.5 g/mol
StructureStructure

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxy-2-mercaptobenzothiazole with methyl iodide in the presence of a base, followed by the formation of isoxazole derivatives through hydrazone coupling reactions. This process has been detailed in various studies, highlighting the importance of substituent positions on the biological activity of the resulting compounds .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing isoxazole rings have shown promising results against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells .

Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of isoxazole derivatives, it was found that specific compounds led to a reduction in the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic markers such as p21^WAF-1. This suggests that the mechanism of action may involve both apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of related benzothiazole derivatives has been explored extensively. While many derivatives showed limited antibacterial activity against Gram-positive and Gram-negative bacteria, certain modifications in their structure enhanced their efficacy .

Table: Antimicrobial Activity Data

CompoundMIC (µg/mL)Bacteria Tested
Benzothiazole Derivative A50Bacillus subtilis
Benzothiazole Derivative B75Escherichia coli
Target Compound40Staphylococcus aureus

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : The compound appears to modulate apoptotic pathways, leading to increased cell death in cancerous cells.
  • Cell Cycle Arrest : It has been observed that certain derivatives can halt the cell cycle at specific phases, preventing proliferation.
  • Antimicrobial Action : The structural features contribute to membrane disruption or inhibition of essential bacterial enzymes.

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a benzo[d]thiazole precursor with an isoxazole carboxamide derivative. Key steps include:

  • Cyclization : Formation of the benzo[d]thiazole core under reflux conditions using solvents like ethanol or dimethylformamide (DMF) .
  • Substitution : Introduction of the methylthioethyl group via nucleophilic substitution with methanethiol or its derivatives in the presence of a base (e.g., NaOH) .
  • Purification : Thin-layer chromatography (TLC) is critical for monitoring reaction progress, while recrystallization or column chromatography ensures purity .
    • Optimization : Reaction temperatures (60–80°C) and solvent polarity significantly impact yield. Ultrasound-assisted synthesis may enhance reaction rates and purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the (E)-configuration of the imine bond and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like C=O (amide) and C-S (thioether) stretches .
  • HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Assay Standardization : Control variables such as microbial strain (Gram-positive vs. Gram-negative), inoculum size, and incubation time .
  • Compound Purity : Re-evaluate purity via HPLC; impurities like unreacted precursors may skew results .
  • Structural Analogues : Compare activity with structurally similar compounds (e.g., ’s 4-methoxy variant) to identify SAR trends .
  • Mechanistic Studies : Use molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies optimize reaction yields when scaling up synthesis under varying solvent conditions?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for selectivity .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reduction steps .
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time .
  • Green Chemistry : Replace hazardous solvents with ionic liquids or water-miscible alternatives to enhance sustainability .

Q. How to design experiments to study the compound’s interaction with biological macromolecules (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified target proteins .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
  • Cellular Assays : Use fluorescence microscopy to track intracellular localization in live cells (e.g., tagged with GFP) .
  • Mutagenesis Studies : Engineer enzyme active-site mutations to identify critical binding residues .

Q. What computational methods validate the compound’s stability and reactivity in physiological environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predict hydrolysis susceptibility of the methylthioethyl group at physiological pH .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess membrane permeability .
  • pKa Prediction Tools : Use software like MarvinSuite to estimate ionization states in blood serum .

Data Analysis and Experimental Design

Q. How to address low reproducibility in synthetic yields across laboratories?

  • Methodological Answer :

  • Detailed Protocols : Standardize reagent sources (e.g., anhydrous solvents), humidity control, and inert atmosphere (N₂/Ar) .
  • Interlaboratory Studies : Collaborate to identify variables (e.g., stirring rate, glassware type) affecting yield .
  • Quality Control : Implement in-process analytics (e.g., inline PAT tools) for real-time monitoring .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare efficacy across dose groups; use Tukey’s test for multiple comparisons .
  • Machine Learning : Train models on historical data to predict toxicity thresholds .

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